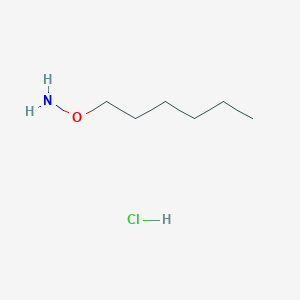

O-Hexylhydroxylamine Hydrochloride

Description

O-Hexylhydroxylamine Hydrochloride is a substituted hydroxylamine derivative where the hydroxylamine oxygen is functionalized with a hexyl group (C₆H₁₃). This compound belongs to the class of O-alkylhydroxylamine hydrochlorides, which are characterized by their alkyl chain length and reactivity in organic synthesis. This compound is primarily utilized in specialized organic reactions, including oxime formation and nucleophilic substitutions, where its lipophilic hexyl chain enhances solubility in non-polar solvents.

Properties

Molecular Formula |

C6H16ClNO |

|---|---|

Molecular Weight |

153.65 g/mol |

IUPAC Name |

O-hexylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H15NO.ClH/c1-2-3-4-5-6-8-7;/h2-7H2,1H3;1H |

InChI Key |

RUMYSLNKNKBRJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCON.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Hexylhydroxylamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of hexylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Oxime Formation with Carbonyl Compounds

O-Hexylhydroxylamine reacts with aldehydes and ketones to form stable oxime derivatives. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration .

General reaction :

Key conditions :

-

Solvent: Methanol or ethanol

-

Temperature: 25–60°C

-

pH: Neutral to mildly acidic (prevents decomposition of the hydroxylamine)

Applications :

-

Purification of carbonyl compounds via precipitation of oximes .

-

Synthesis of intermediates for pharmaceuticals and agrochemicals.

Alkylation and Acylation Reactions

The nitrogen atom in O-hexylhydroxylamine can undergo alkylation or acylation under controlled conditions.

N-Alkylation

Primary alkyl halides (e.g., methyl iodide) react selectively at the nitrogen:

Conditions :

-

Base: Triethylamine or NaHCO₃

-

Solvent: THF or DMF

O-Acylation

Requires prior deprotonation with strong bases (e.g., NaH):

Challenges :

Acid-Catalyzed Decomposition

In acidic media, O-hexylhydroxylamine hydrochloride undergoes hydrolysis, releasing hydroxylamine and hexanol:

Conditions :

Stability data :

| Condition | Decomposition Rate |

|---|---|

| pH 2–3, 25°C | <5% over 24 hrs |

| pH 1, 60°C | >90% in 2 hrs |

Reduction to Amines

O-Hexylhydroxylamine can be reduced to hexylamine derivatives using Zn/HCl:

Oxidation to Nitroso Compounds

Oxidizing agents (e.g., H₂O₂) convert the hydroxylamine to nitroso derivatives:

Conditions :

Coordination Chemistry

O-Hexylhydroxylamine acts as a ligand for transition metals, forming complexes with Mn(III) and Fe(III) porphyrins. The hexyl chain enhances solubility in nonpolar solvents .

Example reaction :

Key data :

Scientific Research Applications

O-hexylhydroxylamine hydrochloride is a chemical compound with applications in various scientific research areas. It is used in the generation of aldoxime ligands . Additionally, hydroxylamine hydrochloride, a related compound, has diverse applications in chemical synthesis, pharmaceutical production, and research .

General Applications of Hydroxylamine Hydrochloride

- Chemical and Pharmaceutical Industry Hydroxylamine hydrochloride is a reducing agent used in manufacturing antioxidants, antiviral medications, and antibacterial medications. It is also used in the synthesis of drugs for treating tuberculosis, such as isoniazid .

- Research It is employed in research related to protein synthesis and genetic code translation, helping analyze mechanisms within cells and organisms .

- Dyes and Pigments Hydroxylamine hydrochloride is used in the dye and pigment industry, including dyes for inks, paper, and textiles. It also acts as a degreasing and bleaching agent .

- Photography It is utilized in the development of black-and-white photographic films .

- Derivatization Reagent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, a related compound, is used as a derivatization reagent in determining thromboxane B2, prostaglandins, amygdalin, aldehydes, ketones, and acids. It is also used in the preparation of oximes of steroids containing a keto group .

- Detection of Carbonyl Compounds O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is used for detecting carbonyl-containing compounds using gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and other methods. It is also used for EC/LC analysis of keto-steroids and carbohydrates .

- Mutation Induction: High concentrations of hydroxylamine can induce mutations in DNA by hydroxylating cytidine, causing it to be misread as thymidine, leading to C:G to T:A transition mutations .

Mechanism of Action

The mechanism of action of O-Hexylhydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It targets specific molecular pathways, such as the formation of oximes through nucleophilic addition to carbonyl compounds. This compound’s reactivity is influenced by the presence of the hexyl group, which enhances its nucleophilicity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of O-Hexylhydroxylamine Hydrochloride with structurally related hydroxylamine derivatives, focusing on molecular properties, applications, and stability.

Table 1: Structural and Physical Properties

Research Findings and Key Differentiators

Lipophilicity: The hexyl chain in O-Hexylhydroxylamine HCl increases its partition coefficient (log P) compared to shorter-chain analogs like O-Methyl- or Hydroxylamine HCl. This property makes it advantageous in reactions requiring non-aqueous media .

Synthetic Utility : O-Methylhydroxylamine HCl is pivotal in pharmaceutical synthesis (e.g., fluoxastrobin, a fungicide) due to its small steric profile , whereas O-Hexyl derivatives may find use in agrochemicals requiring prolonged environmental persistence.

Stability : Hydroxylamine HCl is prone to oxidative decomposition, necessitating strict storage conditions . O-Hexylhydroxylamine HCl’s stability remains understudied but is presumed comparable to tert-butyl analogs, which exhibit moderate air stability .

Biological Activity

O-Hexylhydroxylamine hydrochloride is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Overview of Hydroxylamines

Hydroxylamines, including O-hexylhydroxylamine, are derivatives of hydroxylamine (NH₂OH) that have garnered attention for their diverse biological activities. Hydroxylamines are known to function as reducing agents and can be involved in various biochemical pathways, including the nitrification process in bacteria and as intermediates in drug metabolism .

-

Antitumor Activity :

- Hydroxylamines have been studied for their ability to inhibit enzymes involved in tumor progression. For example, O-benzylhydroxylamine has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapy. Structural modifications can enhance the potency and selectivity of these compounds against cancer cells .

- Antimicrobial Properties :

- Cytotoxic Effects :

Study 1: Inhibition of IDO1

In a study focusing on the inhibition of IDO1 by hydroxylamine derivatives, O-benzylhydroxylamine was highlighted for its sub-micromolar potency. The study indicated that structural modifications could lead to enhanced ligand efficiency and reduced toxicity profiles, which may also apply to O-hexylhydroxylamine .

Study 2: Antimicrobial Activity

A comparative study on various hydroxylamine derivatives revealed that some compounds exhibited minimum inhibitory concentrations (MICs) below 60 μg/mL against Staphylococcus aureus. This suggests a potential for this compound in developing new antimicrobial agents .

Table 1: Biological Activities of Hydroxylamine Derivatives

Q & A

Q. What are the established methods for synthesizing and purifying Hydroxylamine Hydrochloride in laboratory settings?

Hydroxylamine Hydrochloride is synthesized via reactions such as O-methylation of oximes or hydrolysis of hydroxylamine derivatives. For purification, recrystallization from ethanol or water-ethanol mixtures is common. Analytical validation via HPLC (≥99% purity) and moisture content analysis (e.g., Karl Fischer titration) ensures quality . Safety protocols during synthesis include using chemical-resistant gloves, fume hoods, and avoiding direct skin contact due to its corrosive nature .

Q. Which analytical techniques are recommended for assessing the purity and stability of Hydroxylamine Hydrochloride?

- HPLC : Quantifies purity (e.g., 99.59–99.88% in optimized syntheses) and detects impurities .

- TGA/DSC : Evaluates thermal stability and decomposition profiles.

- Karl Fischer Titration : Measures residual moisture, critical for hygroscopic compounds .

- NMR and MS : Confirm structural integrity and identify degradation products .

Q. What safety protocols are critical when handling Hydroxylamine Hydrochloride in experimental workflows?

Q. How is Hydroxylamine Hydrochloride utilized in organic synthesis, particularly in heterocyclic compound formation?

It facilitates oxime and isoxazole synthesis. For example, refluxing 1,3-diketones with Hydroxylamine Hydrochloride in ethanol yields isoxazoles (99% yield) via nucleophilic addition-cyclization. Reaction monitoring via UPLC ensures completion .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in Hydroxylamine Hydrochloride-mediated syntheses?

- Solvent Selection : Polar solvents (e.g., ethanol, water) improve solubility and reaction rates .

- Temperature Control : Reflux (~80°C) accelerates kinetics, while cooling (-5°C to -15°C) promotes crystallization .

- Factorial Design : Systematic variation of parameters (pH, stoichiometry) identifies optimal conditions, as demonstrated in tablet formulation studies .

Q. How should researchers address contradictions in reported synthetic outcomes (e.g., variable purity or yield)?

- Root-Cause Analysis : Compare solvent quality, reaction time, and drying methods (e.g., vacuum drying at 65–80°C vs. ambient conditions) .

- Batch-to-Batch Consistency : Implement in-process controls (IPC) like real-time pH monitoring and intermediate HPLC checks .

Q. What methodologies are effective for studying the stability of Hydroxylamine Hydrochloride under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate accelerated aging .

- Stability-Indicating Assays : Use HPLC-MS to track degradation products (e.g., hydroxylamine oxidation to nitroxides) .

Q. What advanced analytical approaches can resolve challenges in quantifying trace degradation products?

- LC-HRMS : High-resolution mass spectrometry identifies low-abundance degradants with ppm-level accuracy .

- Solid-State NMR : Characterizes crystalline vs. amorphous forms, which impact stability and solubility .

Q. How can computational modeling improve the understanding of Hydroxylamine Hydrochloride’s reactivity in novel reactions?

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack on carbonyl groups) and transition states .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics and byproduct formation .

Q. What strategies mitigate reproducibility issues when scaling up Hydroxylamine Hydrochloride-based syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.